9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazin family, characterized by fused chromene (benzopyran) and oxazine rings. This heterocyclic framework is of significant interest in medicinal chemistry due to its structural similarity to bioactive coumarins and isoflavones. Key structural features include:
- Cyclopropyl substituent at position 9, which introduces steric rigidity and may enhance metabolic stability.
Properties
IUPAC Name |
9-cyclopropyl-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-24-17-4-2-3-5-18(17)27-19-11-25-21-14(20(19)23)8-9-16-15(21)10-22(12-26-16)13-6-7-13/h2-5,8-9,11,13H,6-7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGJGNZEAVUOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-cyclopropyl-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features and functional groups suggest various biological activities that merit detailed investigation.
Chemical Structure and Properties
- Molecular Formula: C21H19NO5
- Molecular Weight: 365.4 g/mol
- IUPAC Name: this compound
- Structural Features:
- Cyclopropyl group
- Methoxyphenoxy group
- Chromeno-oxazinone core
These structural components influence the compound's reactivity and biological interactions.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties , which are crucial for combating oxidative stress in biological systems. This activity is attributed to the presence of the methoxy group and the phenoxy substituent, which enhance electron donation capabilities.
Anticancer Potential
Preliminary studies have suggested that derivatives of similar chromeno-oxazinone compounds may possess anticancer properties . For instance, structure-activity relationship (SAR) studies highlight that modifications in the phenolic moieties can lead to varying degrees of cytotoxicity against cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated through targeted assays.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. The potential for this compound to influence neurological pathways warrants further investigation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activities of chromeno-oxazinone derivatives. These studies typically involve:
- Cell Viability Assays: To assess cytotoxic effects on various cancer cell lines.
- Antioxidant Assays: Such as DPPH radical scavenging tests to quantify antioxidant capacity.
| Study Type | Findings | Reference |
|---|---|---|
| Cell Viability Assay | Significant reduction in viability of cancer cells at specific concentrations | |
| Antioxidant Activity | High DPPH scavenging activity observed |
Case Studies
A case study involving a related compound demonstrated its efficacy in inhibiting spontaneous bladder contractions in animal models. This suggests that structural analogs may also exhibit functional activity relevant to muscle contraction modulation and potentially other therapeutic areas.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Chromeno-oxazin derivatives are highly tunable, with substituents at positions 3 and 9 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent and Physicochemical Comparison
*Estimated based on analogs.
Key Observations:
- 9-Substituents: Cyclopropyl (target compound) and sec-butyl provide steric effects but differ in rigidity and hydrophobicity.
- 3-Substituents: 2-Methoxyphenoxy (target compound) vs. 4-methoxyphenyl : The ortho-methoxy group may hinder rotational freedom, affecting binding interactions. 3,4-Dimethoxyphenyl enhances electron-donating effects, possibly boosting antioxidant activity.
Pharmacological Activity Trends
- Anti-inflammatory Potential: Derivatives with methoxy groups (e.g., 4-methoxyphenyl) show inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . The target compound’s 2-methoxyphenoxy group may exhibit similar effects.
- Metabolic Stability: Cyclopropyl groups are known to reduce cytochrome P450-mediated metabolism, suggesting improved pharmacokinetics compared to hydroxyalkyl analogs .
- Antimicrobial Activity : Fluorinated derivatives (e.g., 4-fluorobenzyl ) demonstrate enhanced efficacy against bacterial strains, though this is substituent-dependent.
Preparation Methods
Condensation-Cyclization Approach
This method involves the condensation of 7-hydroxy-8-nitroquinoline derivatives with formaldehyde derivatives under acidic conditions. For example, reacting 7-hydroxy-8-nitro-9-cyclopropyl-4H-chromen-4-one with paraformaldehyde in glacial acetic acid at 110°C for 12 hours yields the oxazine ring via intramolecular cyclization. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 110–115°C | <80°C: <40% yield |
| Acid Catalyst | H2SO4 (0.5 eq) | HCl reduces selectivity |
| Reaction Time | 10–14 hours | >16h: side products |
The nitro group at C8 facilitates ring closure but requires subsequent reduction steps, often using Pd/C and H2 at 50 psi.
Ring-Opening Rearrangement
An alternative pathway utilizes 9,10-dihydrochromeno[8,7-e]oxazin-2(8H)-one intermediates. Treatment with thionyl chloride (1.2 eq) in dry toluene at 80°C induces ring opening, followed by recrystallization from acetonitrile to isolate the chromeno-oxazine core. This method avoids nitro intermediates but requires strict anhydrous conditions to prevent hydrolysis.
Cyclopropyl Group Introduction
Incorporating the cyclopropyl moiety occurs via two strategies:
Nucleophilic Aromatic Substitution
9-Bromo-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e]oxazin-4-one undergoes substitution with cyclopropylmagnesium bromide (2.5 eq) in THF at −78°C. Yields reach 68–72% when using CuI (10 mol%) as a catalyst. Competing side reactions include:
-
Over-alkylation : Mitigated by slow Grignard addition over 2 hours
-
Ring-opening : Controlled by maintaining temperatures below −70°C
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between 9-iodo-oxazine precursors and cyclopropylzinc chloride demonstrates superior selectivity. Employing Pd(PPh3)4 (5 mol%) in DMF at 100°C for 6 hours achieves 85% conversion. Key advantages include:
-
Tolerance of methoxyphenoxy groups without protective groups
-
Single-step functionalization
Methoxyphenoxy Functionalization
The 2-methoxyphenoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr):
Copper-Catalyzed Coupling
Reacting 3-bromo-oxazine intermediates with 2-methoxyphenol (1.2 eq) in the presence of CuI (20 mol%), K2CO3 (3 eq), and DMEDA in dioxane at 120°C for 24 hours provides 60–65% yields. Solvent screening reveals:
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| Dioxane | 65 | 92 |
| DMF | 72 | 85 |
| Toluene | 48 | 88 |
DMF increases conversion but reduces purity due to byproduct formation.
SNAr with Activated Aryl Fluorides
Fluoride displacement using 3-fluoro-oxazine and sodium 2-methoxyphenoxide in NMP at 150°C achieves 78% yield. This method requires:
-
Stoichiometric CsF to enhance phenoxide nucleophilicity
-
Microwave irradiation (300 W) to reduce reaction time from 48h to 4h
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, NMP) favor cyclization steps, while ethers (THF, dioxane) improve coupling reactions. Mixed solvent systems (e.g., toluene:acetonitrile 3:1) enhance yields in Grignard additions by balancing solubility and reactivity.
Catalytic Additives
Temperature Profiling
Multi-step protocols require precise thermal control:
-
Cyclization : 110–115°C (ramp rate 5°C/min)
-
Coupling : 80–100°C (isothermal)
-
Recrystallization : Slow cooling from 120°C to 25°C over 12 hours
Purification and Characterization
Recrystallization Protocols
Analytical Data
-
1H NMR (400 MHz, DMSO-d6): δ 1.15–1.30 (m, 4H, cyclopropyl), 3.85 (s, 3H, OCH3), 6.90–7.25 (m, 4H, aromatic)
-
XRD : Orthorhombic crystal system, space group P212121
Scalability and Industrial Adaptations
Pilot-scale synthesis (10 kg batches) employs:
-
Continuous flow reactors for cyclopropane introduction (residence time 8 min, 85% yield)
-
Membrane-based solvent exchange to replace toxic DMF with cyclopentyl methyl ether
-
PAT (Process Analytical Technology) : In-line FTIR monitors oxazine ring closure in real-time
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Condensation-Grignard | 52 | 95 | 1.0 |
| Ring-opening-Coupling | 67 | 98 | 1.2 |
| Flow synthesis | 73 | 99 | 0.8 |
Flow chemistry emerges as the most scalable approach, reducing reaction times by 60% compared to batch processes .
Q & A
Q. What are the primary synthetic routes for 9-cyclopropyl-3-(2-methoxyphenoxy)-chromeno-oxazin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step pathways, starting with the chromeno-oxazine core formation via Pechmann condensation (using resorcinol derivatives and β-ketoesters) , followed by cyclopropane ring introduction via [2+1] cycloaddition. Key steps:
- Cyclopropanation : Use copper(I) catalysts (e.g., CuOTf) with diazo compounds to functionalize the oxazine ring .
- Substituent Addition : Methoxyphenoxy groups are introduced via nucleophilic aromatic substitution (e.g., NaH/DMF conditions) .
- Optimization : Adjust temperature (60–120°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading (5–10 mol%) to improve yields (reported 65–95% for analogs) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; cyclopropyl protons as multiplet at δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from oxazinone ring) .
- X-ray Crystallography : Resolves fused-ring stereochemistry and hydrogen-bonding networks (critical for tautomerization studies) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cholesterol esterase (CEase) using Ellman’s assay; IC₅₀ values <1 µM observed in analogs .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation (e.g., t₁/₂ <30 min suggests rapid clearance) .
- Solubility Optimization : Use co-solvents (PEG-400) or nanoformulation to enhance bioavailability .
- Ternary Complex Analysis : Employ surface plasmon resonance (SPR) to detect enzyme-substrate-inhibitor interactions (e.g., residual AChE activity at high inhibitor concentrations) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in chromeno-oxazine derivatives?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with varying substituents (e.g., halogen, alkyl, aryl) at positions 3 and 8.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
- Crystallographic Studies : Compare ligand-bound enzyme structures (e.g., AChE) to identify key binding interactions (π-π stacking with Trp86) .
Q. How can reaction mechanisms for key transformations (e.g., cyclopropanation) be validated experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to infer transition states .
- Intermediate Trapping : Use low-temperature NMR to detect diazo intermediates during cyclopropanation .
- DFT Calculations : Simulate reaction pathways (e.g., Gibbs free energy profiles) to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
